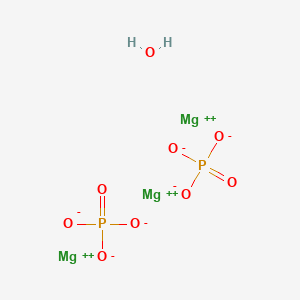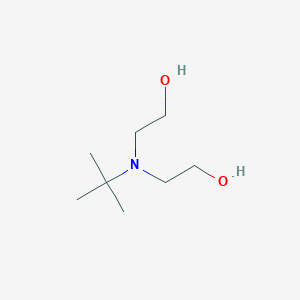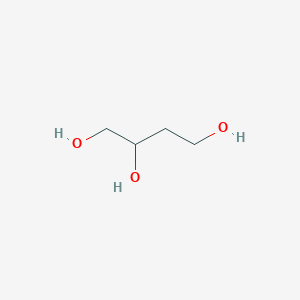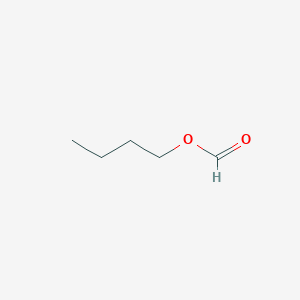
Magnesium phosphate hydrate
Overview
Description
Magnesium phosphate hydrate is a compound that consists of magnesium, phosphate, and water molecules. It is known for its excellent biocompatibility and biodegradability, making it a promising candidate for various biomedical applications. The compound appears in several forms and hydrates, with the general formula Mg₃(PO₄)₂·xH₂O .
Biochemical Analysis
Biochemical Properties
Magnesium phosphate hydrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a high protein adsorption capacity . This property makes it a promising candidate for applications in drug delivery and protein adsorption .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It promotes osteoblast MC-3T3 adhesion and spreading, indicating high biocompatibility . Moreover, it has been found to have a high ability to damage tumor cells after loading docetaxel .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level. For instance, it binds to proteins, leading to their adsorption . Furthermore, it can load anticancer drugs like docetaxel, enhancing its ability to damage tumor cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the hydration process of magnesium potassium phosphate cement (MKPC), a kind of magnesium phosphate cement (MPC), proceeds sequentially, yet partially overlaps . The time of occurrence of the former process influences the latter process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium phosphate hydrate can be synthesized using various methods. One common approach is the microwave-assisted hydrothermal method, which is rapid, surfactant-free, and environmentally friendly . This method involves reacting magnesium oxide with orthophosphoric acid under controlled pH conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting magnesium oxide with phosphoric acid. The reaction conditions, such as temperature and pH, are carefully controlled to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Magnesium phosphate hydrate undergoes several types of chemical reactions, including:
Hydration: The compound can react with water to form different hydrates.
Acid-Base Reactions: It reacts with acids like hydrochloric acid to form phosphoric acid and magnesium chloride.
Common Reagents and Conditions:
Hydrochloric Acid: Used in acid-base reactions to produce phosphoric acid and magnesium chloride.
Water: Used in hydration reactions to form various hydrates.
Major Products Formed:
- Phosphoric Acid (H₃PO₄)
- Magnesium Chloride (MgCl₂)
- Magnesium Hydroxide (Mg(OH)₂)
Scientific Research Applications
Magnesium phosphate hydrate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
- Drug Delivery: The compound is used in the loading and release of anticancer drugs, such as docetaxel .
- Protein Adsorption: It has a high capacity for protein adsorption, making it useful in various biomedical applications .
- Tissue Engineering: this compound is used in the development of biocompatible scaffolds for tissue engineering .
- Nanomedicine: The compound is used in the form of monodisperse particles for various nanomedicine applications .
Mechanism of Action
The mechanism of action of magnesium phosphate hydrate involves its interaction with biological molecules. For instance, in drug delivery applications, the compound can adsorb and release drugs in a controlled manner. The high biocompatibility and biodegradability of this compound make it suitable for interacting with biological tissues without causing adverse effects .
Comparison with Similar Compounds
Magnesium phosphate hydrate is unique due to its excellent biocompatibility and biodegradability. Similar compounds include:
- Calcium Phosphate: Widely used in biomedical applications but has different biocompatibility and degradation properties .
- Ammonium this compound: Used in similar applications but has different chemical properties .
- Zinc Phosphate: Used in dental cements and coatings but has different mechanical properties .
This compound stands out due to its unique combination of properties, making it highly suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
trimagnesium;diphosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESIJKDWGUWFEP-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Mg3O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421969 | |
| Record name | Magnesium phosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53408-95-0 | |
| Record name | Magnesium phosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, magnesium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B146130.png)








